molecular formula C17H13N3O4S B5126278 (5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one

(5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one

Cat. No.: B5126278
M. Wt: 355.4 g/mol
InChI Key: PNBOLQHZPSMGSW-GDNBJRDFSA-N
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Description

(5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one is a complex organic compound with a unique structure that includes a thiazole ring, a nitrophenyl group, and a hydroxy-N-methylanilino group

Properties

IUPAC Name

(5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-19(12-5-7-14(21)8-6-12)16-15(25-17(22)18-16)10-11-3-2-4-13(9-11)20(23)24/h2-10,21H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBOLQHZPSMGSW-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)SC2=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)O)C\2=NC(=O)S/C2=C\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one typically involves the condensation of 4-hydroxy-N-methylaniline with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring and the nitrophenyl group distinguishes it from simpler aromatic amines and enhances its potential for diverse applications.

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